5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group, which is known for its electron-donating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Chlorine Atom: Chlorination of the thiophene ring can be achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different structural features.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, with a different substitution pattern on the aromatic ring.
Uniqueness
5-chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring and the dimethylamino group may enhance its electron-donating capabilities and overall reactivity compared to other sulfonamides.
Properties
IUPAC Name |
5-chloro-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2S3/c1-15(2)10(9-5-6-18-8-9)7-14-20(16,17)12-4-3-11(13)19-12/h3-6,8,10,14H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVWQLBSESSTMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Cl)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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